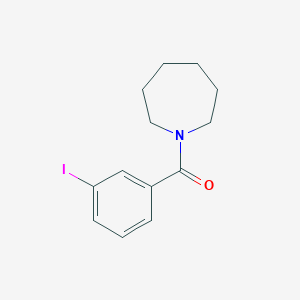

Azepan-1-yl-(3-iodophenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl-(3-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO/c14-12-7-5-6-11(10-12)13(16)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCMZRRBRDKKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azepan-1-yl-(3-iodophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Azepan-1-yl-(3-iodophenyl)methanone, a molecule of interest in medicinal chemistry and drug development. The synthesis is a robust two-step process involving the activation of 3-iodobenzoic acid to its corresponding acid chloride, followed by amidation with azepane. This guide details the experimental protocols, presents key data in a structured format, and includes visualizations of the synthesis pathway and workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a reliable and well-established two-step synthetic route. The first step involves the conversion of commercially available 3-iodobenzoic acid to the more reactive 3-iodobenzoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride. The second step is a nucleophilic acyl substitution reaction where the synthesized 3-iodobenzoyl chloride is reacted with azepane to form the desired amide product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical principles and analogous reactions found in the literature.

Step 1: Synthesis of 3-Iodobenzoyl Chloride

Objective: To convert 3-iodobenzoic acid to 3-iodobenzoyl chloride.

Materials:

-

3-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-iodobenzoic acid (1.0 eq.) in anhydrous toluene.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude 3-iodobenzoyl chloride, a pale yellow liquid, can be used in the next step without further purification.

Caption: Experimental workflow for the synthesis of 3-Iodobenzoyl Chloride.

Step 2: Synthesis of this compound

Objective: To synthesize the final product by reacting 3-iodobenzoyl chloride with azepane.

Materials:

-

3-Iodobenzoyl chloride (from Step 1)

-

Azepane

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve azepane (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of crude 3-iodobenzoyl chloride (1.0 eq.) in anhydrous DCM to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Caption: Experimental workflow for the synthesis and purification of the final product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 3-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | White to off-white solid |

| Azepane | C₆H₁₃N | 99.17 | Colorless to pale yellow liquid |

| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid |

| Triethylamine | C₆H₁₅N | 101.19 | Colorless liquid |

Table 2: Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance (Predicted) |

| 3-Iodobenzoyl Chloride | C₇H₄ClIO | 266.46 | Colorless to pale yellow liquid |

| This compound | C₁₃H₁₆INO | 329.18 | Off-white to pale yellow solid |

Characterization Data (Predicted)

As no specific experimental characterization data for this compound has been published, the following are predicted spectral data based on the structure and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.80-7.75 (m, 2H, Ar-H)

-

δ 7.40-7.35 (m, 1H, Ar-H)

-

δ 7.15-7.10 (t, J=7.8 Hz, 1H, Ar-H)

-

δ 3.60-3.50 (m, 4H, -N-CH₂-)

-

δ 1.80-1.50 (m, 8H, -CH₂-)

¹³C NMR (101 MHz, CDCl₃):

-

δ 170.0 (C=O)

-

δ 142.0 (Ar-C)

-

δ 138.0 (Ar-C)

-

δ 130.0 (Ar-C)

-

δ 128.0 (Ar-C)

-

δ 126.0 (Ar-C)

-

δ 94.0 (Ar-C-I)

-

δ 48.0, 46.0 (-N-CH₂-)

-

δ 30.0, 28.0, 27.0 (-CH₂-)

Mass Spectrometry (ESI+):

-

m/z [M+H]⁺ calculated for C₁₃H₁₇INO: 330.0355, found (predicted) ~330.0

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available analytical instrumentation. Standard safety precautions should be followed when handling all chemicals mentioned in this guide.

An In-depth Technical Guide to Azepan-1-yl-(3-iodophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

While a registered CAS number for Azepan-1-yl-(3-iodophenyl)methanone has not been identified, its chemical identity can be defined by its structure and systematic name.

-

IUPAC Name: azepan-1-yl(3-iodophenyl)methanone

The core structure consists of an azepane ring linked via an amide bond to a 3-iodophenyl group. This structure suggests potential for investigation in medicinal chemistry, drawing parallels from other known bioactive benzamides and azepane derivatives.

Physicochemical Properties (Predicted and Comparative)

Quantitative data for the target compound is unavailable. The following table presents computed properties for a structurally similar compound, Azepan-1-yl-[3-(bromomethyl)phenyl]methanone, to provide estimated values.

| Property | Value (for C14H18BrNO) | Data Source |

| Molecular Weight | 296.20 g/mol | PubChem[1] |

| Molecular Formula | C₁₄H₁₈BrNO | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 295.05718 Da | PubChem[1] |

| Topological Polar Surface Area | 20.3 Ų | PubChem[1] |

Note: The substitution of bromine with iodine would increase the molecular weight and likely have minor effects on other calculated properties.

Synthesis and Experimental Protocols

The most direct synthetic route to this compound is the acylation of azepane with 3-iodobenzoyl chloride. This is a standard amide bond formation reaction, often performed under Schotten-Baumann conditions.[2][]

Proposed Synthesis Workflow

The synthesis can be visualized as a two-step process starting from 3-iodobenzoic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

3-Iodobenzoyl chloride (1.0 eq)

-

Azepane (1.1 eq)

-

Triethylamine (1.5 eq) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.5 eq) to the stirring solution.

-

Acylation: Dissolve 3-iodobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes. A precipitate (triethylamine hydrochloride) may form.[2][4]

-

Reaction: Allow the mixture to warm to room temperature and stir for 8-16 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological target of this compound is unknown, analysis of its structural components allows for informed hypotheses regarding its potential pharmacological profile.

-

Azepane Moiety: Azepane is a privileged scaffold in medicinal chemistry. Derivatives have shown activity as histamine H3 receptor ligands, protein kinase B (PKB) inhibitors, and have been explored for their neuropharmacological properties.[5][6][7]

-

(Phenyl)methanone Core: The phenyl(piperazin-1-yl)methanone scaffold has been identified in reversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[8][9] This suggests that related structures could interact with serine hydrolases.

-

3-Iodobenzoyl Group: The 3-iodobenzoyl moiety is present in IBNtxA (3-iodobenzoyl naltrexamine), an atypical opioid analgesic that acts on μ-opioid receptors.[10] This suggests a potential for the target molecule to interact with G-protein coupled receptors (GPCRs).

Given these precedents, a plausible hypothesis is that this compound could act as a modulator of a GPCR, such as an opioid or histamine receptor.

Hypothetical Signaling Pathway: GPCR Modulation

The following diagram illustrates a generalized GPCR signaling cascade that could be modulated by a novel ligand.

Caption: Hypothetical GPCR signaling pathway for the title compound.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for a specific GPCR (e.g., μ-opioid receptor).

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand specific for the target (e.g., [³H]DAMGO for μ-opioid receptor).

-

Test compound: this compound, dissolved in DMSO and serially diluted.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., naloxone).[11]

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Assay Preparation: In microcentrifuge tubes, combine the cell membranes, assay buffer, and either:

-

Vehicle (for total binding).

-

Non-specific control (for non-specific binding).

-

Varying concentrations of the test compound.

-

-

Incubation: Add the radioligand to each tube to initiate the binding reaction. Incubate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

References

- 1. Azepan-1-yl-[3-(bromomethyl)phenyl]methanone | C14H18BrNO | CID 93821812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amide Synthesis [fishersci.it]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IBNtxA - Wikipedia [en.wikipedia.org]

- 11. Selective opioid receptor agonist and antagonist displacement of [3H]naloxone binding in amphibian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azepan-1-yl-(3-iodophenyl)methanone: Synthesis, Structural Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1][2] Its inherent three-dimensional confirmation provides a unique framework for designing novel therapeutics with diverse biological activities. This technical guide focuses on Azepan-1-yl-(3-iodophenyl)methanone, a representative member of the N-aroylazepane class of compounds. While specific data on this particular molecule is limited in publicly available literature, this document provides a comprehensive overview of its probable synthesis, the biological activities of its structural analogs, and the potential signaling pathways it may modulate. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.

Introduction

The seven-membered nitrogen-containing heterocycle, azepane, is a recurring motif in a wide array of pharmacologically active compounds.[3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-Alzheimer's disease, antimicrobial, and anticonvulsant properties.[1][3] The incorporation of an N-aroyl group, as seen in this compound, offers a versatile platform for modifying the compound's physicochemical properties and biological targets. The 3-iodophenyl moiety, in particular, can serve as a handle for further chemical modifications or as a key interaction point with biological targets.

Synthesis of this compound and its Analogs

The synthesis of this compound is anticipated to proceed via a standard amidation reaction between azepane and 3-iodobenzoyl chloride. A common and efficient method for this transformation is the Schotten-Baumann reaction.

General Experimental Protocol: Schotten-Baumann Reaction

This protocol describes a general procedure for the N-acylation of azepane with a substituted benzoyl chloride.

Materials:

-

Azepane

-

3-Iodobenzoyl chloride (or other substituted benzoyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve azepane (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add a solution of 3-iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological Activities of Structural Analogs

| Compound Structure/Name | Biological Activity | Reference |

| N-Aroylazepane Derivatives | General antimicrobial and anti-cancer activities. | [1] |

| Azepane-based Cathepsin K Inhibitors | Potent inhibitors of Cathepsin K, with potential for treating osteoporosis. | N/A |

| Azelastine | Histamine H1 receptor antagonist with anti-inflammatory properties. | [2] |

| Tolazamide | Oral hypoglycemic agent for the treatment of type 2 diabetes. | [2] |

Quantitative Data of Structural Analogs

Quantitative data for closely related analogs is crucial for understanding the potential potency and pharmacokinetic profile of this compound. The following table presents available data for some N-aroylazepane analogs.

| Compound/Analog | Target | Activity (IC₅₀/Kᵢ) | Assay Type | Reference |

| Cathepsin K Inhibitor Analog 1 | Cathepsin K | Kᵢ = 1.8 nM | Enzymatic Assay | N/A |

| Cathepsin K Inhibitor Analog 2 | Cathepsin K | Kᵢ = 0.5 nM | Enzymatic Assay | N/A |

| Azelastine | Histamine H1 Receptor | Kᵢ = 2.2 nM | Radioligand Binding | N/A |

Note: The data presented is for illustrative purposes and is derived from studies on related azepane-containing compounds, not this compound itself.

Potential Signaling Pathways

Based on the diverse biological activities of its structural analogs, this compound could potentially modulate a variety of signaling pathways. For instance, if it exhibits anti-cancer properties, it might interfere with pathways crucial for cell proliferation, survival, and metastasis.

Hypothetical Signaling Pathway: Inhibition of a Pro-survival Pathway

The following diagram illustrates a hypothetical mechanism where an N-aroylazepane analog inhibits a generic pro-survival signaling pathway, leading to apoptosis in cancer cells.

Caption: Hypothetical inhibition of a pro-survival signaling pathway by an N-aroylazepane analog.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential, as evidenced by the diverse biological activities of its structural analogs. While specific data on this molecule is currently lacking, this guide provides a solid framework for its synthesis and potential biological evaluation.

Future research should focus on:

-

The successful synthesis and characterization of this compound.

-

Screening the compound against a panel of biological targets to identify its primary mechanism(s) of action.

-

Performing structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs with modifications on both the azepane and the 3-iodophenyl rings.

-

Investigating the in vitro and in vivo efficacy and pharmacokinetic properties of promising lead compounds.

By systematically exploring this chemical space, researchers can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel drugs for a range of diseases.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Targets of Azepine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The versatile seven-membered azepine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique conformational flexibility allows for optimal interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the key therapeutic targets of azepine-containing compounds, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to aid researchers in the design and development of novel therapeutics.

Key Therapeutic Targets and Quantitative Activity Data

Azepine derivatives have demonstrated significant potential across several therapeutic areas, including neuroscience, oncology, and inflammatory diseases. The following tables summarize the quantitative data for various azepine-containing compounds against their respective targets.

Anticonvulsant Activity

Azepine-based compounds, most notably carbamazepine and its analogues, are well-established antiepileptic drugs. Their mechanism often involves the modulation of ion channels. Preclinical evaluation of novel azepine derivatives is frequently conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models.

| Compound Class | Test Model | ED₅₀ (mg/kg) | Reference |

| 9-alkoxy-6,7-dihydro-5H-benzo[c][1][2][3]triazolo[4,3-a]azepines | MES | 12.3 - 45.7 | [4] |

| 9-alkoxy-6,7-dihydro-5H-benzo[c][1][2][3]triazolo[4,3-a]azepines | scPTZ | 19.8 - >100 | [4] |

| 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones | MES | > valproic acid | [4] |

| 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones | scPTZ | > valproic acid | [4] |

Anticancer Activity

The anticancer potential of azepine-containing compounds is a rapidly growing area of research. These compounds have been shown to target several key pathways involved in cancer progression, including receptor tyrosine kinases, DNA repair enzymes, and developmental signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Pyrimido[4,5-b]-1,4-benzoxazepines | EGFR | single-digit micromolar to submicromolar | [5] |

| Pyrimido[4,5-b]-1,4-diazepines | EGFR | single-digit micromolar to submicromolar | [5] |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Dibenzo[b,f]azepine-based oxadiazole derivatives | PARP-1 | 0.047 - 0.939 | |

| 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives | PARP-1 | Not specified | [6] |

Hedgehog Signaling Pathway Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

| IPI-926 (Saridegib) | Smoothened (SMO) | 1.4 | [7] |

| Benzylphthalazine derivatives | Hedgehog Pathway | < 1.0 | [8] |

Neurotransmitter Receptor and Transporter Modulation

The conformational flexibility of the azepine scaffold makes it ideal for interacting with the binding sites of various neurotransmitter receptors and transporters, leading to applications in the treatment of depression, schizophrenia, and other neurological disorders.

| Compound Class | Target | Kᵢ (nM) | Reference |

| Azepinoindole Derivatives | Dopamine D₁ Receptor | High Affinity | [2] |

| Azepinoindole Derivatives | Dopamine D₂ Receptor | High Affinity | [2] |

| Azepinoindole Derivatives | Serotonin 5-HT₂ Receptor | High Affinity | [2] |

| Tricyclic Azepines (e.g., Imipramine) | Serotonin Transporter (SERT) | High Affinity | [9] |

| Tricyclic Azepines (e.g., Imipramine) | Norepinephrine Transporter (NET) | High Affinity | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following sections provide outlines for key experiments cited in the study of azepine derivatives.

Anticonvulsant Screening

1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Animals: Typically male mice (e.g., CF-1 strain, 20-25 g).

-

Procedure:

-

Administer the test compound or vehicle to groups of mice via an appropriate route (e.g., intraperitoneal, oral).

-

At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.

-

The absence of the tonic hindlimb extension is considered the endpoint for protection.

-

Calculate the ED₅₀, the dose that protects 50% of the animals from the seizure.

-

2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to identify compounds that elevate the seizure threshold.

-

Convulsant Agent: Pentylenetetrazol (PTZ).

-

Animals: Typically male mice (e.g., CF-1 strain, 18-25 g).

-

Procedure:

-

Administer the test compound or vehicle to groups of mice.

-

At the time of predicted peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the posterior midline.

-

Observe the mice for a period of 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.

-

The absence of this clonic seizure is the endpoint for protection.

-

Calculate the ED₅₀, the dose that protects 50% of the animals from the seizure.

-

Enzyme Inhibition Assays

1. EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase.

-

Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1), ATP, and a detection system (e.g., ELISA-based with an anti-phosphotyrosine antibody or a fluorescence-based assay).

-

Procedure (ELISA-based):

-

Coat a microtiter plate with the substrate.

-

Add the EGFR kinase, the test compound at various concentrations, and ATP to initiate the phosphorylation reaction.

-

Incubate for a specified time at a controlled temperature (e.g., 30 minutes at 30°C).

-

Wash the plate to remove ATP and non-bound reagents.

-

Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.

-

Incubate to allow antibody binding.

-

Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the IC₅₀, the concentration of the compound that inhibits enzyme activity by 50%.

-

2. PARP-1 Inhibition Assay

This assay measures the inhibition of PARP-1, an enzyme crucial for DNA repair.

-

Materials: Recombinant human PARP-1, activated DNA (to stimulate the enzyme), NAD⁺ (the substrate for PARP-1), and a detection system. A common method involves using a biotinylated NAD⁺ analogue and detecting its incorporation into a histone-coated plate via streptavidin-HRP.

-

Procedure (Histone-Coating Method):

-

Coat a microtiter plate with histones.

-

Add PARP-1, activated DNA, and the test compound at various concentrations.

-

Add biotinylated NAD⁺ to start the reaction.

-

Incubate to allow for poly(ADP-ribosyl)ation of the histones.

-

Wash the plate.

-

Add streptavidin-HRP.

-

Incubate to allow binding to the biotinylated ADP-ribose chains.

-

Wash the plate and add a colorimetric HRP substrate.

-

Measure the absorbance.

-

Calculate the IC₅₀ value.

-

Signaling Pathways and Visualizations

Understanding the mechanism of action of azepine-containing compounds often requires elucidating their role within complex signaling pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical in embryonic development and has been implicated in the progression of several cancers. Certain azepine derivatives have been identified as potent inhibitors of this pathway, primarily by targeting the Smoothened (SMO) receptor.

Caption: The Hedgehog signaling pathway and the inhibitory action of azepine compounds on the SMO receptor.

Experimental Workflow for Anticonvulsant Drug Screening

The following diagram illustrates a typical workflow for the preclinical screening of novel azepine-containing compounds for anticonvulsant activity.

Caption: A generalized workflow for the preclinical screening of anticonvulsant azepine compounds.

This guide provides a foundational understanding of the therapeutic targets of azepine-containing compounds. The unique structural characteristics of the azepine scaffold will undoubtedly continue to inspire the development of novel and potent therapeutic agents for a wide range of diseases. Further research into the structure-activity relationships and mechanisms of action of these fascinating molecules is warranted to fully unlock their therapeutic potential.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. Azepinoindole derivatives with high affinity for brain dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jopir.in [jopir.in]

The Discovery and Isolation of Novel Azepane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional architecture provides access to a vast and underexplored chemical space, offering unique opportunities for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the discovery and isolation of novel azepane derivatives, with a focus on recent synthetic innovations, detailed experimental protocols, and the elucidation of their biological mechanisms of action.

Synthetic Strategies for Novel Azepane Derivatives

The construction of the azepane ring system presents a significant challenge to synthetic chemists due to unfavorable entropic factors associated with the formation of a seven-membered ring. However, several innovative strategies have been developed to overcome these hurdles, enabling the efficient synthesis of a diverse range of substituted azepanes. Key approaches include ring-expansion reactions, ring-closing metathesis, and multicomponent reactions.

A notable recent advancement is the photochemical dearomative ring expansion of nitroarenes. This method utilizes blue light to mediate the transformation of a six-membered aromatic ring into a seven-membered azepane framework in just two steps, offering a streamlined route to poly-functionalized azepanes.[1] Another powerful technique is the copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes, which provides access to novel trifluoromethyl-substituted azepine carboxylates and their phosphonate analogues.[2]

Table 1: Synthesis of Novel Azepane Derivatives - A Comparative Overview

| Entry | Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | Photochemical Dearomative Ring Expansion | Nitroarenes | Blue light | Room temperature | Polysubstituted azepanes | Not specified | [1] |

| 2 | Cu(I)-Catalyzed Tandem Amination/Cyclization | Fluorinated Allenynes, Amines | [Cu(CH₃CN)₄]PF₆ | Dioxane, 70-90 °C, 6-16 h | CF₃-containing azepine-2-carboxylates | Moderate to Good | [2] |

| 3 | Piperidine Ring Expansion | Diastereomerically pure piperidine derivatives | Not specified | Not specified | Diastereomerically pure azepane derivatives | Excellent | [3] |

Biological Activities of Novel Azepane Derivatives

The conformational flexibility of the azepane ring allows for optimal interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[4] Novel azepane derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-Alzheimer's disease agents.[4]

Anticancer Activity

Several novel azepane derivatives have exhibited potent cytotoxic activity against various cancer cell lines. For instance, a series of pyrrolo[1,2-a]azepine derivatives have shown nanomolar efficacy against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines.[5] Dibenzo[b,f]azepine-tethered isoxazolines have also been identified as promising anticancer agents, with compound 4g completely inhibiting the invasion of MDA-MB-231 breast cancer cells at a concentration of 10 μM.[6]

Table 2: Anticancer Activity of Novel Pyrrolo[1,2-a]azepine Derivatives

| Compound | HepG2 IC₅₀ (nM) | MCF7 IC₅₀ (nM) | HCT116 IC₅₀ (nM) | Reference |

| 3 | 4 | 44.2 | Not Reported | [5] |

| 5b | Not Reported | 10.7 | Not Reported | [5] |

| 6 | 1.6 | Not Reported | 21.1 | [5] |

| 7 | 20.7 | 45.4 | Not Reported | [5] |

| Doxorubicin | 10.8 | Not Reported | Not Reported | [5] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Novel azepine derivatives have shown promising activity against a range of bacteria and fungi. For example, certain pyridobenzazepine derivatives have demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 39-78 µg/mL.[7]

Table 3: Antimicrobial Activity of Novel Azepine Derivatives

| Compound | E. coli MIC (µg/mL) | P. hauseri MIC (µg/mL) | S. aureus MIC (µg/mL) | M. luteus ATCC 4698 MIC (µg/mL) | Reference |

| 8 | 39 | 78 | 39 | 39 | [7] |

| 10 | >1250 | >1250 | >1250 | >1250 | [7] |

| 27 | Not Reported | Not Reported | Not Reported | Not Reported | [7] |

| Amikacin | Not specified | Not specified | Not specified | Not specified | [7] |

| Chloramphenicol | 62 | 125 | 15 | 125 | [7] |

Anti-Alzheimer's Disease Activity

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's disease. Novel hybrid molecules incorporating the azepane scaffold have been designed as potent cholinesterase inhibitors. For instance, a 2-arylbenzofuran derivative containing an azepane moiety has shown dual inhibition of AChE and BChE with IC₅₀ values of 0.34 µM and 0.88 µM, respectively.[8]

Table 4: Anti-Alzheimer's Disease Activity of Novel Azepane-Containing Compounds

| Compound | Target | IC₅₀ (µM) | Reference |

| 1 | AChE | 0.34 | [8] |

| 1 | BChE | 0.88 | [8] |

| Rivastigmine | AChE | 3.01 | [8] |

| Rivastigmine | BChE | 0.30 | [8] |

| 8g | AChE | 2.14 ± 0.02 | [9] |

| Donepezil | AChE | 0.021 ± 0.001 | [9] |

Experimental Protocols

General Synthesis Protocol for Novel Azepine Derivatives via Cu(I)-Catalyzed Tandem Amination/Cyclization

This protocol is adapted from the work of Philippova et al.[2]

Materials:

-

Fluorinated allenyne

-

Amine (aniline, morpholine, etc.)

-

[Cu(CH₃CN)₄]PF₆ (10 mol%)

-

Anhydrous 1,4-dioxane

-

Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the fluorinated allenyne (1.0 eq), the amine (1.2 eq), and [Cu(CH₃CN)₄]PF₆ (0.1 eq).

-

Add anhydrous 1,4-dioxane via syringe.

-

Stir the reaction mixture at 70 °C for 6-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired azepine derivative.

Isolation and Purification Protocol: Column Chromatography

Materials:

-

Crude reaction mixture

-

Silica gel (for column chromatography)

-

Appropriate solvent system (eluent) determined by TLC analysis

-

Glass column with a stopcock

-

Sand

-

Cotton or glass wool

-

Collection tubes

Procedure:

-

Column Preparation:

-

Securely clamp the glass column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand on top of the plug.

-

Prepare a slurry of silica gel in the chosen eluent.

-

Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

-

Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

-

Add another thin layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

-

Carefully apply the sample solution to the top of the column using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the top of the column.

-

Open the stopcock and begin collecting fractions in separate test tubes.

-

Maintain a constant flow of eluent through the column.

-

Monitor the separation of compounds by TLC analysis of the collected fractions.

-

Combine the fractions containing the pure desired product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified azepane derivative.

-

Biological Evaluation Protocol: MTT Assay for Anticancer Activity

This protocol provides a general procedure for assessing the cytotoxicity of novel compounds against cancer cell lines.

Materials:

-

Cancer cell line (e.g., HepG2, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

Novel azepane derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel azepane derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37 °C, allowing the viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

-

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel azepane derivatives is crucial for their development as therapeutic agents. Many of these compounds exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

PTPN1/PTPN2 Signaling Pathway

Protein tyrosine phosphatases PTPN1 and PTPN2 are negative regulators of the JAK/STAT signaling pathway, which plays a critical role in immune responses and cancer. Inhibition of PTPN1/PTPN2 can enhance anti-tumor immunity.

Caption: PTPN1/PTPN2 Signaling Pathway Inhibition by Novel Azepane Derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. Its dysregulation is frequently observed in cancer, making it an attractive target for therapeutic intervention.

Caption: PI3K/Akt Signaling Pathway Inhibition by Novel Azepane Derivatives.

Experimental Workflow for Discovery and Isolation of Novel Azepane Derivatives

The discovery of novel bioactive azepane derivatives follows a logical and iterative workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: Experimental Workflow for Novel Azepane Derivative Discovery.

Conclusion

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Advances in synthetic chemistry are providing access to an unprecedented diversity of azepane derivatives. Coupled with robust biological evaluation and detailed mechanistic studies, these developments are paving the way for the identification of new drug candidates with the potential to address significant unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a foundational understanding of the key aspects of this exciting and rapidly evolving field of research.

References

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rjpbcs.com [rjpbcs.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Characterization of Azepan-1-yl-(3-iodophenyl)methanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected for the compound Azepan-1-yl-(3-iodophenyl)methanone. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted spectroscopic values and data from closely related analogs to serve as a reference for researchers involved in its synthesis and characterization. The guide also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of novel chemical entities.

Predicted and Representative Spectroscopic Data

While specific experimental data for this compound is not available in the searched literature, we can infer expected spectral characteristics based on its structure and by examining data from analogous compounds. The following tables summarize the anticipated data.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | s | 1H | Ar-H (proton between I and C=O) |

| ~ 7.6 - 7.7 | d | 1H | Ar-H (proton ortho to I) |

| ~ 7.3 - 7.4 | d | 1H | Ar-H (proton ortho to C=O) |

| ~ 7.1 - 7.2 | t | 1H | Ar-H (proton meta to both I and C=O) |

| ~ 3.6 - 3.8 | t | 2H | N-CH₂ (azepane ring) |

| ~ 3.3 - 3.5 | t | 2H | N-CH₂ (azepane ring) |

| ~ 1.5 - 1.8 | m | 8H | -(CH₂)₄- (azepane ring) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (amide) |

| ~ 140 | Ar-C (ipso to C=O) |

| ~ 138 | Ar-CH |

| ~ 130 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 95 | Ar-C (ipso to I) |

| ~ 48 | N-CH₂ (azepane ring) |

| ~ 45 | N-CH₂ (azepane ring) |

| ~ 28 | CH₂ (azepane ring) |

| ~ 27 | CH₂ (azepane ring) |

| ~ 26 | CH₂ (azepane ring) |

Table 3: Predicted IR and MS Data for this compound

| Spectroscopic Technique | Characteristic Peaks / Values |

| IR (cm⁻¹) | ~ 1630 - 1650 (C=O, amide stretch), ~ 3050 - 3100 (Ar C-H stretch), ~ 2850 - 2950 (Aliphatic C-H stretch) |

| MS (m/z) | Expected Molecular Ion [M]⁺: 329.03, [M+H]⁺: 330.04. Key fragments would arise from cleavage of the amide bond. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources.

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

The mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions are recorded.

-

Visualizations

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Methodological & Application

Application Notes and Protocols for Radiolabeling with Iodinated Phenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radioiodination, the process of incorporating a radioactive iodine isotope into a molecule, is a cornerstone technique in biomedical research and drug development. The use of iodinated phenyl compounds as radiotracers allows for sensitive and specific tracking of molecules in biological systems. This is pivotal for a range of applications including receptor binding assays, immunoassays, in vivo imaging (SPECT and PET), and biodistribution studies. The choice of radioiodine isotope, such as Iodine-125 (¹²⁵I) with its convenient half-life of approximately 60 days, is ideal for many research applications, while other isotopes like ¹²³I and ¹³¹I are employed for clinical imaging and therapy.[1][2]

This document provides detailed protocols for three common methods of radioiodination: the Iodogen method, the Chloramine-T method, and the Bolton-Hunter method. Each method offers distinct advantages and is suited for different types of molecules and experimental conditions. We also present a general protocol for the crucial step of determining radiochemical purity, a critical parameter for ensuring the quality and reliability of the radiolabeled compound. Furthermore, we illustrate the application of these radiolabeled compounds by providing diagrams of key signaling pathways that can be investigated using such tracers, including the Epidermal Growth Factor Receptor (EGFR) pathway, the Poly (ADP-ribose) polymerase (PARP) DNA repair mechanism, and the Serotonin Transporter (SERT) system.

Comparison of Radiolabeling Methods

The selection of an appropriate radiolabeling method is critical and depends on the nature of the molecule to be labeled, particularly its sensitivity to oxidation and the availability of specific functional groups. The following tables summarize and compare the key quantitative parameters of the Iodogen, Chloramine-T, and Bolton-Hunter methods.

| Parameter | Iodogen Method | Chloramine-T Method | Bolton-Hunter Method |

| Principle | Solid-phase oxidation of iodide | Aqueous-phase oxidation of iodide | Indirect acylation of primary amines |

| Primary Target Residues | Tyrosine, Histidine | Tyrosine, Histidine | Lysine, N-terminal amines |

| Oxidizing Agent | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen) | N-chloro-p-toluenesulfonamide (Chloramine-T) | None (pre-iodinated reagent) |

| Reaction Conditions | Mild, solid-phase reaction minimizes direct contact of oxidant with the protein.[1][3] | Harsher, can lead to oxidation of sensitive residues.[3] | Non-oxidative, gentle on the protein.[4][5] |

| Typical pH Range | 6.5 - 8.5 | ~7.0[3] | 8.5 |

| Typical Reaction Time | 5 - 20 minutes | 1 - 10 minutes | 15 - 30 minutes[4] |

| Typical Temperature | Room Temperature or 0-4°C | Room Temperature or 0-4°C | 0°C[4] |

| Performance Metric | Iodogen Method | Chloramine-T Method | Bolton-Hunter Method |

| Radiochemical Yield | Generally high, can exceed 90%. | High, but can be variable and dependent on conditions. | Dependent on the efficiency of the acylation reaction. |

| Specific Activity | High | High | High |

| Radiochemical Purity | Generally high, >95% achievable with purification. | Can be lower due to side reactions; purification is critical. | High, as the iodination step is separate from protein conjugation. |

| Advantages | Mild reaction conditions, simple procedure, high yields.[3] | Rapid, uses inexpensive reagents.[6] | Suitable for proteins lacking tyrosine or sensitive to oxidation.[4][5] |

| Disadvantages | Iodogen is insoluble in water. | Can cause oxidative damage to proteins.[3] | Modifies lysine residues, which may affect biological activity. |

Experimental Protocols

Radiolabeling using the Iodogen Method

This method utilizes a water-insoluble oxidizing agent, Iodogen, coated onto the surface of the reaction vessel. This minimizes direct contact between the oxidizing agent and the protein, making it a milder alternative to the Chloramine-T method.[1][3]

Materials:

-

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

-

Chloroform or Dichloromethane

-

Protein or peptide to be labeled

-

Sodium Iodide (Na¹²⁵I)

-

Phosphate buffer (0.05 M, pH 7.4)

-

Sodium metabisulfite or sodium sulfite solution (to stop the reaction)

-

Purification column (e.g., Sephadex G-25)

-

Reaction vials (e.g., 1.5 mL polypropylene tubes)

Protocol:

-

Prepare Iodogen-coated tubes:

-

Dissolve Iodogen in chloroform or dichloromethane at a concentration of 1 mg/mL.

-

Add 50-100 µL of the Iodogen solution to a reaction vial.

-

Evaporate the solvent under a gentle stream of nitrogen to form a thin film of Iodogen on the bottom of the tube.

-

Store the coated tubes in a desiccator at 4°C until use.

-

-

Radiolabeling Reaction:

-

Add 10-100 µg of the protein/peptide dissolved in 100 µL of phosphate buffer to the Iodogen-coated tube.

-

Add 1-10 µL of Na¹²⁵I (carrier-free) to the reaction mixture.

-

Gently agitate the mixture and incubate for 10-15 minutes at room temperature.

-

-

Reaction Termination:

-

Transfer the reaction mixture to a clean tube containing 100 µL of sodium metabisulfite or sodium sulfite solution (1 mg/mL in phosphate buffer) to stop the oxidation reaction.

-

-

Purification:

-

Separate the radiolabeled protein from unreacted iodide and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS with 0.1% BSA).

-

Collect fractions and measure the radioactivity of each fraction to identify the protein peak.

-

Caption: Workflow for the Iodogen radiolabeling method.

Radiolabeling using the Chloramine-T Method

The Chloramine-T method is a widely used, rapid, and efficient technique for radioiodination. It employs the strong oxidizing agent Chloramine-T to convert iodide to its reactive electrophilic form.[6]

Materials:

-

Chloramine-T

-

Protein or peptide to be labeled

-

Sodium Iodide (Na¹²⁵I)

-

Phosphate buffer (0.5 M, pH 7.5)

-

Sodium metabisulfite solution

-

Purification column (e.g., Sephadex G-25)

-

Reaction vials

Protocol:

-

Prepare Reagents:

-

Dissolve the protein/peptide in phosphate buffer.

-

Prepare a fresh solution of Chloramine-T in phosphate buffer (e.g., 1 mg/mL).

-

Prepare a fresh solution of sodium metabisulfite in phosphate buffer (e.g., 2 mg/mL).

-

-

Radiolabeling Reaction:

-

In a reaction vial, combine 10-100 µg of the protein/peptide solution with 1-10 µL of Na¹²⁵I.

-

Initiate the reaction by adding 10-20 µL of the Chloramine-T solution.

-

Gently mix and incubate for 1-2 minutes at room temperature. The reaction time should be minimized to prevent oxidative damage.

-

-

Reaction Termination:

-

Stop the reaction by adding 20-40 µL of the sodium metabisulfite solution.

-

-

Purification:

-

Purify the radiolabeled protein using a desalting column as described in the Iodogen method.

-

Caption: Workflow for the Chloramine-T radiolabeling method.

Radiolabeling using the Bolton-Hunter Reagent

This is an indirect method that is particularly useful for proteins that lack accessible tyrosine residues or are sensitive to oxidation.[4][5] The method involves the acylation of primary amino groups (lysine residues and the N-terminus) with a pre-iodinated reagent, N-succinimidyl-3-(4-hydroxyphenyl)propionate (Bolton-Hunter reagent).[4]

Materials:

-

¹²⁵I-labeled Bolton-Hunter Reagent

-

Protein to be labeled

-

Borate buffer (0.1 M, pH 8.5)

-

Glycine solution (0.2 M in borate buffer)

-

Purification column (e.g., Sephadex G-25)

-

Reaction vials

Protocol:

-

Radiolabeling Reaction:

-

Dissolve 5-10 µg of the protein in 10 µL of borate buffer.

-

Add the ¹²⁵I-labeled Bolton-Hunter reagent (typically in an organic solvent, which should be evaporated first under nitrogen).

-

Reconstitute the dried reagent with the protein solution.

-

Incubate the reaction mixture for 15-30 minutes at 0°C (on ice).[4]

-

-

Reaction Quenching:

-

Purification:

-

Separate the radiolabeled protein from unreacted reagent and byproducts using a desalting column.

-

Caption: Workflow for the Bolton-Hunter radiolabeling method.

Determination of Radiochemical Purity

Ensuring high radiochemical purity is essential for the reliability of subsequent experiments. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are common methods for this analysis.[7][8][9]

A. Thin-Layer Chromatography (TLC)

Materials:

-

TLC plates (e.g., silica gel)

-

Developing solvent system (mobile phase)

-

TLC development chamber

-

Radiolabeled sample

-

TLC scanner or autoradiography system

Protocol:

-

Spot a small amount (1-2 µL) of the radiolabeled sample onto the origin of a TLC plate.

-

Place the plate in a development chamber containing the appropriate mobile phase.

-

Allow the solvent to migrate up the plate until the solvent front is near the top.

-

Remove the plate and allow it to dry.

-

Analyze the distribution of radioactivity on the plate using a radio-TLC scanner or by exposing the plate to an autoradiography film or phosphor screen.

-

Calculate the radiochemical purity by determining the percentage of radioactivity in the spot corresponding to the desired product versus the total radioactivity on the lane.

B. High-Performance Liquid Chromatography (HPLC)

Materials:

-

HPLC system with a radioactivity detector

-

Appropriate HPLC column (e.g., reverse-phase C18)

-

Mobile phase solvents

-

Radiolabeled sample

Protocol:

-

Equilibrate the HPLC system with the chosen mobile phase.

-

Inject a small volume of the radiolabeled sample onto the column.

-

Run the HPLC program with a suitable gradient to separate the components of the mixture.

-

The radioactivity detector will monitor the elution of radioactive species from the column.

-

Integrate the peaks in the resulting radiochromatogram.

-

Calculate the radiochemical purity by dividing the area of the peak corresponding to the radiolabeled product by the total area of all radioactive peaks.[10]

Application of Iodinated Phenyl Compounds in Signaling Pathway Studies

Radiolabeled iodinated phenyl compounds are invaluable tools for studying various biological pathways. By labeling ligands, inhibitors, or substrates, researchers can track their interactions with specific molecular targets and elucidate downstream signaling events.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is crucial for regulating cell growth, proliferation, and differentiation.[11] Its dysregulation is a hallmark of many cancers. Iodinated quinazoline derivatives, which act as EGFR tyrosine kinase inhibitors, can be used to study this pathway.[12]

Caption: The EGFR signaling cascade, a target for iodinated inhibitors.

PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the repair of DNA single-strand breaks (SSBs).[13] PARP inhibitors, which can be radiolabeled with iodine, are effective cancer therapies, particularly in tumors with mutations in the BRCA1 or BRCA2 genes, through a mechanism known as synthetic lethality.[14][15]

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Serotonin Transporter (SERT) Function

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its signal.[16] It is a primary target for many antidepressant medications. Radiolabeled ligands like ¹²³I-ADAM are used to image and quantify SERT in the brain.[4]

Caption: The role of the serotonin transporter (SERT) in the synapse.

References

- 1. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]

- 6. Chloramine-T in Protein Radioiodination Methods_Chemicalbook [chemicalbook.com]

- 7. cdn.ymaws.com [cdn.ymaws.com]

- 8. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 13. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]

- 16. Serotonin transporter - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Suzuki Coupling Reactions Using Azepan-1-yl-(3-iodophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl halides and an organoboron species. This reaction is of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. Azepan-1-yl-(3-iodophenyl)methanone is a valuable building block for drug discovery, incorporating a flexible seven-membered azepane ring, a motif present in numerous biologically active compounds and FDA-approved drugs.[1][2] The presence of an aryl iodide provides a reactive handle for Suzuki coupling, allowing for the introduction of diverse aryl and heteroaryl substituents.

These application notes provide a detailed protocol for the Suzuki coupling of this compound with various boronic acids. The protocols are based on established methodologies for sterically hindered aryl iodides and ketones, offering a robust starting point for the synthesis of novel triaryl- or biarylmethanone derivatives.

Data Presentation: Reaction Parameters and Expected Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of aryl iodides, particularly those with steric hindrance, with various arylboronic acids. While specific data for this compound is not extensively available, the data from analogous systems provide a strong predictive framework.

Table 1: General Suzuki Coupling Conditions for Aryl Iodides

| Parameter | Recommended Conditions | Notes |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | Catalyst choice can significantly impact yield, especially with hindered substrates. |

| Ligand | PPh₃, SPhos, RuPhos, PCy₃ | Bulky, electron-rich phosphine ligands are often beneficial for hindered substrates. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base is crucial and often solvent-dependent. |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | A mixture of an organic solvent and water is commonly used. |

| Temperature | 80-110 °C | Reaction temperature may need optimization depending on the reactivity of the coupling partners. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the catalyst. |

Table 2: Exemplary Suzuki Coupling Reactions of Sterically Hindered Aryl Halides and Ketones

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Iodobenzophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 3-Iodobenzophenone | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Dioxane | 90 | 92 |

| 1-Iodo-2-naphthoyl derivative | Thiophene-2-boronic acid | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Toluene | 110 | 78 |

| 2-Bromo-4'-methylacetophenone | Phenylboronic acid | Pd₂(dba)₃ (1) | PCy₃ (4) | K₃PO₄ | THF | 80 | 95 |

Note: The data in this table is compiled from literature reports on analogous systems and serves as a guideline. Actual yields may vary.

Experimental Protocols

The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

-

Addition of Reagents: Add the arylboronic acid (1.2 equivalents) and the base (2 equivalents of K₂CO₃).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., a 4:1 mixture of Toluene and water). Follow this with the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Relevance in Drug Discovery

Caption: The role of Suzuki coupling in library synthesis for drug discovery.

Troubleshooting and Considerations

-

Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The steric hindrance from the azepane group and the ketone may require more specialized catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos).

-

Side Reactions: Protodeboronation of the boronic acid can be a competing side reaction. Using a less aqueous solvent system or a different base might mitigate this issue. Homocoupling of the boronic acid can also occur, which can be minimized by careful control of reaction conditions and catalyst choice.

-

Catalyst Inhibition: The nitrogen atom of the azepane ring could potentially coordinate to the palladium center and inhibit catalysis. While reports on similar systems suggest this is not always a prohibitive issue, if catalyst deactivation is suspected, using a ligand that can more strongly coordinate to the palladium may be beneficial.

-

Purification: The polarity of the azepane-containing products may necessitate the use of more polar eluent systems during column chromatography for effective purification.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in their drug discovery and development efforts.

References

Application Notes and Protocols for Sonogashira Cross-Coupling with Aryl Iodides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1] Its utility is underscored by the mild reaction conditions often employed, such as room temperature and the use of a mild base.[1]

Aryl iodides are particularly reactive substrates in Sonogashira couplings, often allowing for reactions to proceed at room temperature.[1][3] This high reactivity, in comparison to other aryl halides (I > OTf > Br >> Cl), makes them ideal coupling partners for a broad range of terminal alkynes.[1][3] These application notes provide a detailed overview of the experimental setup for Sonogashira cross-coupling reactions involving aryl iodides, including both traditional copper-co-catalyzed and copper-free protocols.

Catalytic Systems and Reaction Components

The success of the Sonogashira coupling is highly dependent on the careful selection of the catalyst, co-catalyst (if applicable), base, and solvent.

Catalysts:

-

Palladium Catalysts: A palladium(0) complex is the active catalyst. Common precursors include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2].[1] Complexes with bidentate phosphine ligands such as [Pd(dppe)Cl2], [Pd(dppp)Cl2], and [Pd(dppf)Cl2] are also employed.[1]

-

Copper(I) Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt, typically copper(I) iodide (CuI), is used to facilitate the reaction, allowing it to proceed at room temperature.[4]

Base: The reaction medium must be basic to neutralize the hydrogen halide formed as a byproduct.[1] Amine bases such as diethylamine, triethylamine, or diisopropylamine are frequently used and can also serve as the solvent.[1][3] Other bases like potassium carbonate or cesium carbonate are also utilized.[1]

Solvent: A variety of solvents can be used, with the choice often depending on the specific substrates and reaction conditions. Amine bases can act as the solvent, but co-solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or ether are also common.[1][3]

Copper-Free Sonogashira Coupling

A significant variation of the Sonogashira reaction is the copper-free protocol. The presence of copper can lead to the undesired homocoupling of the terminal alkyne, known as the Glaser coupling.[1] Copper-free systems have been developed to circumvent this side reaction. These reactions are often conducted in an inert atmosphere to prevent oxidative homocoupling.[1]

Experimental Protocols

Below are representative protocols for the Sonogashira cross-coupling of aryl iodides with terminal alkynes.

Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling

This protocol is a general procedure for the coupling of an aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Materials:

-

Aryl iodide (1.0 eq)

-

Terminal alkyne (1.1-1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (1-5 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

Diisopropylamine or Triethylamine (as solvent or co-solvent)

-